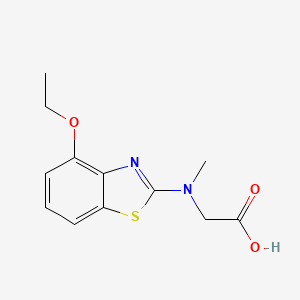
(3-Methylpyrrolidin-3-yl)methanol
Descripción general
Descripción
(3-Methylpyrrolidin-3-yl)methanol is a chemical compound with the molecular formula C6H13NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylpyrrolidin-3-yl)methanol typically involves the reaction of pyrrolidine derivatives with appropriate reagents. One common method is the reduction of (3-Methylpyrrolidin-3-yl)methanone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reduction processes using catalytic hydrogenation. This method employs catalysts like palladium on carbon or platinum oxide under high-pressure hydrogen gas. The reaction conditions are optimized to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3-Methylpyrrolidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (3-Methylpyrrolidin-3-yl)methanone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Further reduction of this compound can lead to the formation of (3-Methylpyrrolidin-3-yl)methane.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in tetrahydrofuran.
Major Products Formed
Oxidation: (3-Methylpyrrolidin-3-yl)methanone.
Reduction: (3-Methylpyrrolidin-3-yl)methane.
Substitution: Various substituted pyrrolidine derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
(3-Methylpyrrolidin-3-yl)methanol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (3-Methylpyrrolidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. In biological systems, it may act on neurotransmitter receptors or enzymes, modulating their activity and influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- (1-Methylpyrrolidin-3-yl)methanol
- (1-Ethylpyrrolidin-3-yl)methanol
- (1-Isopropylpyrrolidin-3-yl)methanol
- (1-Phenylpyrrolidin-3-yl)methanol
Uniqueness
(3-Methylpyrrolidin-3-yl)methanol is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Propiedades
IUPAC Name |
(3-methylpyrrolidin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6(5-8)2-3-7-4-6/h7-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNGYAJEJQZYNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,7-Diazaspiro[2.5]octan-5-one](/img/structure/B1426609.png)
![4-{[(Dimethylamino)methyl]amino}-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B1426611.png)
![2-[(5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]propanohydrazide](/img/structure/B1426613.png)
![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B1426614.png)


![2-[2-(5-chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1426619.png)
![4-[4-(Piperidin-4-ylmethoxy)benzoyl]morpholine hydrochloride](/img/structure/B1426620.png)

![3-[(1-Methylpiperidin-4-yl)oxy]propanenitrile](/img/structure/B1426623.png)
![N-methyl-N-[6-(methylthio)-1,3-benzothiazol-2-yl]glycine](/img/structure/B1426625.png)


![4-Methoxy-2-(methylsulfonyl)benzo[d]thiazole](/img/structure/B1426629.png)
